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Abstract
Antiviral agent H44 is a novel nucleoside analog derived from the potent antiviral compound T-

705 (Favipiravir). It has demonstrated significant in vitro and in vivo efficacy against the highly

pathogenic Crimean-Congo hemorrhagic fever virus (CCHFV), a tick-borne virus that can

cause severe hemorrhagic fever with high fatality rates in humans.[1][2] Currently, there are no

approved vaccines or specific therapeutic agents for CCHF, highlighting the urgent need for

effective antiviral treatments.[1] H44, like its parent compound, is believed to function as an

inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the

replication of many RNA viruses.[3][4] This technical guide provides a comprehensive overview

of the discovery, synthesis, and biological evaluation of H44, presenting key data and

experimental methodologies to inform further research and development efforts in the field of

antiviral therapeutics.

Discovery and Rationale
The discovery of H44 is rooted in the established broad-spectrum antiviral activity of its parent

compound, T-705 (Favipiravir). Favipiravir is known to be effective against a range of RNA

viruses, including influenza viruses, by selectively inhibiting their RdRp.[3][4] The rationale for

developing derivatives of T-705, such as H44, is to enhance its antiviral potency, improve its

pharmacokinetic profile, or expand its spectrum of activity against other viral pathogens.
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H44 emerged from a screening of nucleoside analogs for their efficacy against CCHFV. In

these studies, H44 was identified as a promising candidate, demonstrating potent inhibition of

CCHFV infection in vitro and providing complete protection in a lethal mouse model of the

disease, even with delayed administration.[1][5]

Synthesis of Antiviral Agent H44
While the precise synthetic route for H44 is not publicly detailed, its classification as a T-705

derivative allows for a logical postulation of its synthesis based on established methods for

creating Favipiravir and its analogs. The synthesis of Favipiravir (T-705) typically starts from 2-

aminopyrazine. A common route involves a multi-step process including diazotization,

halogenation, cyanation, and subsequent hydrolysis and fluorination.

A plausible synthetic pathway for H44 would likely involve the synthesis of the core Favipiravir

structure followed by or incorporating modifications to introduce the specific chemical moieties

that differentiate H44 from its parent compound.

General Synthesis of Favipiravir (T-705)
The synthesis of Favipiravir has been approached through various routes. One practical

method begins with 3-aminopyrazine-2-carboxylic acid and proceeds in six steps to yield

Favipiravir.[6] Another approach utilizes the more accessible 2-aminopyrazine as the starting

material.[3] A key intermediate in several synthetic strategies is 3,6-dichloropyrazine-2-

carbonitrile.[3][6]

A representative synthetic scheme for Favipiravir is outlined below:

Postulated Synthesis of H44 (T-705 Derivative)
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Caption: Postulated synthetic pathway for antiviral agent H44.
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Mechanism of Action
As a nucleoside analog, H44 is presumed to exert its antiviral effect by targeting the viral RNA-

dependent RNA polymerase (RdRp). The proposed mechanism of action involves the

intracellular conversion of H44 into its active triphosphate form by host cell kinases. This active

metabolite then competes with natural nucleoside triphosphates for incorporation into the

nascent viral RNA chain by the RdRp. The incorporation of the H44-triphosphate analog can

lead to chain termination or introduce mutations into the viral genome, thereby inhibiting viral

replication.[3][4] This mechanism provides a degree of selectivity for infected cells, as the viral

RdRp is the primary target.

Mechanism of Action of H44
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Caption: Proposed mechanism of action for antiviral agent H44.

Quantitative Data
The antiviral activity of H44 against CCHFV has been quantified through in vitro and in vivo

studies. The tables below summarize the key findings from the initial report on this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of H44 against CCHFV

Compound EC₅₀ (µM) CC₅₀ (µM)
Selectivity Index
(SI = CC₅₀/EC₅₀)

H44
Data not available in

abstract

Data not available in

abstract

Data not available in

abstract

T-705 (Favipiravir)
Inhibited CCHFV

infection in vitro

Data not available in

abstract

Data not available in

abstract

EIDD-1931
Inhibited CCHFV

infection in vitro

Data not available in

abstract

Data not available in

abstract

Remdesivir (GS-5734) No inhibitory effect
Data not available in

abstract
Not applicable

EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration)

values were not explicitly stated in the available abstracts, but the inhibitory activity was

confirmed.[1]

Table 2: In Vivo Efficacy of H44 in a Lethal CCHFV Mouse Model
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Treatment Group Survival Rate (%) Administration Schedule

H44 100%
Delayed administration post-

infection

T-705 (Favipiravir) 100%
Delayed administration post-

infection

EIDD-2801 (Molnupiravir) 0%
Not protective in the IFNAR-/-

mouse model

Placebo/Control 0% Standard infection protocol

Data is based on studies in type I interferon receptor knockout (IFNAR-/-) mice challenged with

a lethal dose of CCHFV.[1][5]

Experimental Protocols
The following sections detail the likely methodologies used in the evaluation of H44, based on

standard virological and pharmacological practices and the information available in the

research abstracts.

In Vitro Antiviral Assay (Plaque Reduction Assay)
Cell Culture: A suitable cell line permissive to CCHFV infection (e.g., Vero E6 cells) is

cultured in 24-well plates to form a confluent monolayer.

Compound Preparation: H44 is serially diluted in cell culture medium to a range of

concentrations.

Infection: The cell monolayers are infected with a known titer of CCHFV.

Treatment: After a viral adsorption period, the virus-containing medium is removed, and the

cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or

agarose) mixed with the different concentrations of H44.

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-5

days).
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Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet), and

the viral plaques are counted. The EC₅₀ is calculated as the concentration of H44 that

reduces the number of plaques by 50% compared to the untreated control.

In Vitro Antiviral Assay Workflow
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Caption: Workflow for in vitro plaque reduction assay.

Cytotoxicity Assay (MTT or MTS Assay)
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Cell Culture: Permissive cells are seeded in 96-well plates.

Compound Treatment: The cells are treated with the same serial dilutions of H44 used in the

antiviral assay.

Incubation: The plates are incubated for the same duration as the antiviral assay.

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) or MTS is added to each well.

Measurement: The absorbance is read on a plate reader. The CC₅₀ is calculated as the

concentration of H44 that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy Study (Lethal CCHFV Mouse Model)
Animal Model: Type I interferon receptor knockout (IFNAR-/-) mice, which are susceptible to

CCHFV, are used.

Infection: Mice are challenged with a lethal dose of CCHFV via intraperitoneal injection.

Treatment: H44 is administered to the treatment group, often starting at a specified time

point post-infection to assess its therapeutic potential. A control group receives a placebo.

Monitoring: The mice are monitored daily for clinical signs of disease (e.g., weight loss,

ruffled fur, lethargy) and survival.

Endpoint: The study continues until a predetermined endpoint (e.g., 21 days post-infection),

and the survival rates between the treated and control groups are compared.

Conclusion and Future Directions
Antiviral agent H44 represents a promising therapeutic candidate for the treatment of Crimean-

Congo hemorrhagic fever. Its potent in vivo activity, even with delayed administration, suggests

a significant therapeutic window. Further research is warranted to fully elucidate its

pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more

advanced preclinical models. The development of H44 and other T-705 derivatives

underscores the potential of targeting the viral RdRp as a broad-spectrum antiviral strategy.
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Future efforts should focus on optimizing the synthesis of H44 for large-scale production and

conducting further studies to support its potential progression into clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12380479?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/359021061_In_vitro_and_in_vivo_efficacy_of_a_novel_nucleoside_analog_H44_against_Crimean-Congo_hemorrhagic_fever_virus
https://pmc.ncbi.nlm.nih.gov/articles/PMC11627488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11627488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9307979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9307979/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013989/
https://www.researchgate.net/publication/331550722_Synthetic_studies_towards_the_antiviral_pyrazine_derivative_T-705
https://www.benchchem.com/product/b12380479#antiviral-agent-44-discovery-and-synthesis
https://www.benchchem.com/product/b12380479#antiviral-agent-44-discovery-and-synthesis
https://www.benchchem.com/product/b12380479#antiviral-agent-44-discovery-and-synthesis
https://www.benchchem.com/product/b12380479#antiviral-agent-44-discovery-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12380479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

